molecular formula C13H17FN2O3S B5122117 4-fluoro-N-methyl-3-piperidin-1-ylsulfonylbenzamide

4-fluoro-N-methyl-3-piperidin-1-ylsulfonylbenzamide

Cat. No.: B5122117
M. Wt: 300.35 g/mol
InChI Key: QWTFHUNTDPNDPI-UHFFFAOYSA-N
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Description

4-fluoro-N-methyl-3-piperidin-1-ylsulfonylbenzamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-methyl-3-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common method involves the reaction of 4-fluorobenzoyl chloride with N-methylpiperidine in the presence of a base to form the intermediate 4-fluoro-N-methylbenzamide. This intermediate is then reacted with piperidine-1-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-methyl-3-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

4-fluoro-N-methyl-3-piperidin-1-ylsulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-methyl-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-methyl-3-piperidin-1-ylsulfonylbenzamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the fluorine atom and the sulfonyl group can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-fluoro-N-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-15-13(17)10-5-6-11(14)12(9-10)20(18,19)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTFHUNTDPNDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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